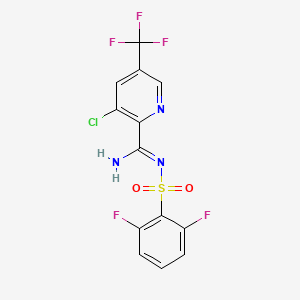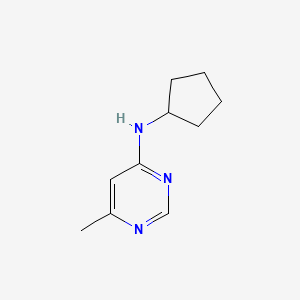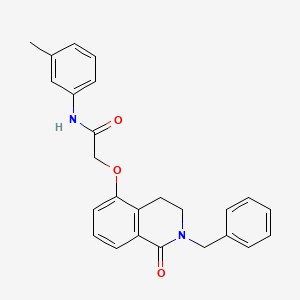
3-chloro-N-(2,6-difluorobenzenesulfonyl)-5-(trifluoromethyl)pyridine-2-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds, such as 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, involves a multi-step process starting from nicotinamide. The process includes Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis. The optimization of reaction conditions has led to an overall yield of up to 48.7% based on nicotinamide . Although the compound , 3-chloro-N-(2,6-difluorobenzenesulfonyl)-5-(trifluoromethyl)pyridine-2-carboximidamide, is not directly synthesized in the provided papers, the methods used for related compounds could potentially be adapted for its synthesis.
Molecular Structure Analysis
For compounds similar to the one , structural and spectroscopic properties have been characterized using various techniques such as FT-IR, 1H and 13C NMR experiments. The molecular structural parameters and vibrational frequencies can be computed using both Hartree-Fock (HF) and Density Functional Theory (DFT) methods with different basis sets. The Gauge Including Atomic Orbital (GIAO) method can be used to calculate NMR chemical shifts, and these theoretical values can be compared with experimental data to validate the molecular structure .
Chemical Reactions Analysis
While the specific chemical reactions of 3-chloro-N-(2,6-difluorobenzenesulfonyl)-5-(trifluoromethyl)pyridine-2-carboximidamide are not detailed in the provided papers, related compounds have been investigated for their antimicrobial activities. The minimal inhibitory concentration method (MIC) can be used to test these activities, and the interaction with DNA can be monitored through agarose gel electrophoresis experiments . These methods could be applied to study the chemical reactions and biological interactions of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been theoretically obtained using DFT calculations. Properties such as Mulliken's charges, molecular electrostatic potential (MEP), natural bond orbital (NBO), and thermodynamic properties can be determined. Additionally, solvent effects on excitation energies and chemical shifts can be studied using the integral equation formalism of the polarizable continuum model (IEF-PCM). Time-dependent DFT (TD-DFT) methodology can be used to compute electronic absorption spectra, providing insight into the photophysical properties of the compound .
Wissenschaftliche Forschungsanwendungen
Polyimide Synthesis
The chemical compound is used in the synthesis of soluble polyimides with distinct properties. The synthesis involves the polycondensation of specific monomers resulting in polyimides characterized by excellent solubility in various solvents like N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and dimethyl sulfoxide (DMSO). These polyimides exhibit high glass-transition temperatures and commendable thermal stability. They are predominantly amorphous, as revealed by wide-angle X-ray diffraction measurements (Zhang et al., 2007).
Esterification Process
The compound is also involved in esterification processes. When combined with specific reagents under mild conditions, it aids in the formation of carboxylic esters from mixtures of carboxylic acids or their sodium salts and alcohols. The yields and rates of ester formation are influenced by the types of acids and alcohols used in the process (Takimoto et al., 1981).
Pesticide Synthesis
The compound is crucial in the synthesis of pesticides, particularly those containing fluorine. Different synthesis processes are reviewed, highlighting their applications and efficacy in producing certain pesticide types (Xin-xin, 2006).
Chemical Interaction Studies
Studies on the compound have led to understanding its interactions in crystal form. For instance, in the fungicide fluazinam, the compound contributes to the formation of inversion dimers linked by hydrogen bonds, further connected into chains along specific axes. This forms a three-dimensional network enhanced by various contacts, demonstrating its structural significance (Jeon et al., 2013).
Eigenschaften
IUPAC Name |
3-chloro-N'-(2,6-difluorophenyl)sulfonyl-5-(trifluoromethyl)pyridine-2-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF5N3O2S/c14-7-4-6(13(17,18)19)5-21-10(7)12(20)22-25(23,24)11-8(15)2-1-3-9(11)16/h1-5H,(H2,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDIZUKLOTNAQQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)S(=O)(=O)N=C(C2=C(C=C(C=N2)C(F)(F)F)Cl)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)S(=O)(=O)/N=C(/C2=C(C=C(C=N2)C(F)(F)F)Cl)\N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF5N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2,6-difluorobenzenesulfonyl)-5-(trifluoromethyl)pyridine-2-carboximidamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-2-Cyano-3-{2'-methoxy-[1,1'-biphenyl]-4-YL}prop-2-enamide](/img/structure/B2511379.png)

![N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B2511381.png)
![3'-Methoxy-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2511382.png)
![Ethyl 6-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2511384.png)
![8-(4-methoxyphenyl)-N-(3-morpholinopropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2511387.png)
![1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-((4-methoxyphenyl)thio)ethanone](/img/structure/B2511388.png)

![4-Chloro-2-cyclopropyl-7-methylthieno[3,2-d]pyrimidine](/img/structure/B2511391.png)
![1-{[(4-Nitrobenzoyl)oxy]imino}cyclododecane](/img/structure/B2511392.png)

![N-(benzo[d]thiazol-2-yl)-5-chloro-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2511397.png)
![3-[2-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]quinazolin-4-one](/img/structure/B2511400.png)
